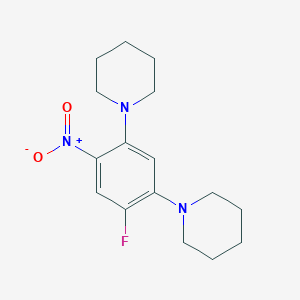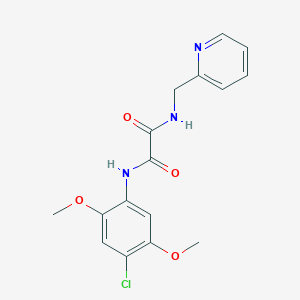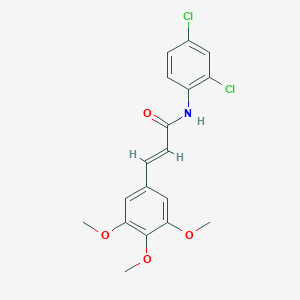![molecular formula C14H19N3O B5186641 5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate) is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PFI-2 and is a potent inhibitor of the histone lysine methyltransferase (KMT) SETD7. SETD7 is known to play a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and gene expression. Therefore, PFI-2 has been studied for its potential use in treating various diseases, including cancer.
作用機序
PFI-2 works by inhibiting the activity of SETD7, which is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 4 (H3K4). This methylation is known to be involved in the regulation of gene expression, and SETD7 has been shown to play a crucial role in various cellular processes, including cell cycle regulation and DNA repair. By inhibiting SETD7, PFI-2 can modulate the expression of various genes involved in cancer progression and other diseases.
Biochemical and Physiological Effects:
PFI-2 has been shown to have significant biochemical and physiological effects in various cellular systems. In cancer cells, PFI-2 inhibits the growth and proliferation of cancer cells by modulating the expression of various genes involved in cancer progression. PFI-2 has also been shown to have anti-inflammatory effects in various cellular systems, making it a potential therapeutic agent for treating inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of PFI-2 is its potent inhibitory activity against SETD7. This makes it a valuable tool for studying the role of SETD7 in various cellular processes. However, one of the limitations of PFI-2 is its complex synthesis method, which makes it difficult to obtain in large quantities. Additionally, PFI-2 has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on PFI-2. One potential direction is to study the safety and efficacy of PFI-2 in clinical trials for various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more potent and selective inhibitors of SETD7 that can be used as therapeutic agents. Additionally, further research is needed to understand the role of SETD7 in various cellular processes and the potential therapeutic applications of targeting SETD7 with PFI-2 and other inhibitors.
合成法
The synthesis of PFI-2 involves several steps, starting with the reaction of 4-methoxy-1-piperidinecarboxaldehyde with 1H-benzimidazole-5-carboxylic acid. This reaction yields the intermediate compound, which is then treated with trifluoroacetic anhydride to obtain the final product, PFI-2. The synthesis of PFI-2 is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
PFI-2 has been extensively studied for its potential therapeutic applications in cancer treatment. SETD7 is known to play a crucial role in the regulation of various genes that are involved in cancer progression. Therefore, inhibiting SETD7 with PFI-2 has been shown to have anti-cancer effects in vitro and in vivo. PFI-2 has also been studied for its potential use in treating other diseases, including cardiovascular diseases and neurological disorders.
特性
IUPAC Name |
6-[(4-methoxypiperidin-1-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-12-4-6-17(7-5-12)9-11-2-3-13-14(8-11)16-10-15-13/h2-3,8,10,12H,4-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZVQQLIXHYFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B5186559.png)
![1-(4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-1-propanone trifluoroacetate](/img/structure/B5186565.png)

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)

![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)


![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)